molecular formula C4HCl5O2 B14552249 2,2-Dichloroethenyl trichloroacetate CAS No. 61843-97-8

2,2-Dichloroethenyl trichloroacetate

Cat. No.: B14552249
CAS No.: 61843-97-8
M. Wt: 258.3 g/mol
InChI Key: IGIHEHIIPZWCTI-UHFFFAOYSA-N
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Description

2,2-Dichloroethenyl trichloroacetate is a chemical compound known for its unique structure and properties. It is a derivative of trichloroacetic acid, where the hydrogen atoms of the methyl group are replaced by chlorine atoms. This compound is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dichloroethenyl trichloroacetate can be synthesized through the chlorination of acetic acid in the presence of a suitable catalyst such as red phosphorus. This reaction is known as the Hell–Volhard–Zelinsky halogenation. The reaction proceeds as follows:

CH3COOH+3Cl2CCl3COOH+3HCl\text{CH}_3\text{COOH} + 3\text{Cl}_2 \rightarrow \text{CCl}_3\text{COOH} + 3\text{HCl} CH3​COOH+3Cl2​→CCl3​COOH+3HCl

Another method involves the oxidation of trichloroacetaldehyde to produce trichloroacetic acid, which can then be esterified to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination of acetic acid using chlorine gas and a catalyst. The reaction is carried out at elevated temperatures (140–160 °C) to ensure complete chlorination. The crude product is then purified through melt crystallization and further recrystallization steps to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloroethenyl trichloroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form trichloroacetic acid.

    Reduction: Reduction reactions can convert it back to acetic acid derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include chlorine gas for chlorination, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .

Major Products Formed

The major products formed from these reactions include trichloroacetic acid, acetic acid derivatives, and various substituted compounds depending on the reagents used .

Mechanism of Action

The mechanism of action of 2,2-Dichloroethenyl trichloroacetate involves its strong acidic nature, which allows it to precipitate proteins and nucleic acids by disrupting their structure. The compound’s three chlorine atoms play a crucial role in its reactivity, making it effective in various chemical and biochemical processes .

Properties

CAS No.

61843-97-8

Molecular Formula

C4HCl5O2

Molecular Weight

258.3 g/mol

IUPAC Name

2,2-dichloroethenyl 2,2,2-trichloroacetate

InChI

InChI=1S/C4HCl5O2/c5-2(6)1-11-3(10)4(7,8)9/h1H

InChI Key

IGIHEHIIPZWCTI-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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